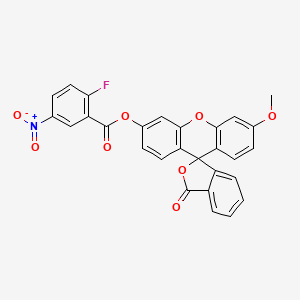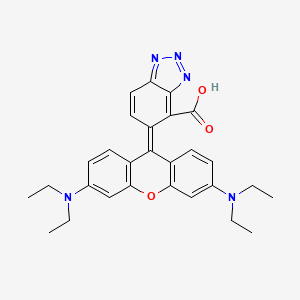
H-Orn(Boc)-Obzl HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-Orn(Boc)-Obzl HCl” is a compound related to “H-Orn(Boc)-OMe.HCl”, which is a compound with the molecular formula C11H23ClN2O4 . It is a derivative of ornithine, a non-proteinogenic amino acid, with a tert-butoxycarbonyl (Boc) protecting group .
Synthesis Analysis
While specific synthesis methods for “H-Orn(Boc)-Obzl HCl” were not found, Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed using various methods, including treatment with acid .Molecular Structure Analysis
The molecular structure of “H-Orn(Boc)-Obzl HCl” can be inferred from its related compound “H-Orn(Boc)-OMe.HCl”. It likely contains an ornithine backbone with a Boc protecting group attached .Chemical Reactions Analysis
The Boc group in “H-Orn(Boc)-Obzl HCl” can be removed under acidic conditions, such as with hydrochloric acid . This reaction is commonly used in peptide synthesis to selectively deprotect amino groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Orn(Boc)-Obzl HCl” can be inferred from its related compound “H-Orn(Boc)-OMe.HCl”. It has a molecular weight of 282.76 g/mol . The compound is likely to be solid at room temperature .Aplicaciones Científicas De Investigación
Proteasome Inhibition for Cancer Therapy
Research on Bortezomib, a proteasome inhibitor, has shown potential in treating hepatocellular carcinoma (HCC), suggesting a pathway for studying similar compounds with potential therapeutic applications. The drug's pharmacology, safety, and tolerance profiles, as well as its utility in treatment, offer insights into the role of complex compounds in managing diseases like HCC (Huang et al., 2018).
Body Composition Assessment via Air-displacement Plethysmography
Techniques for assessing body composition, such as air-displacement plethysmography, represent an application area for scientific tools and methodologies that could be relevant to studies involving specific compounds for understanding body processes or impacts (Fields et al., 2002).
Stress Assessment in Animals through Hair Cortisol Concentration
The evaluation of stress in animals using hair cortisol concentration offers a glimpse into biochemical methods that might overlap with the analysis or effects of specific compounds on biological systems (Heimbürge et al., 2019).
Hydrogen Generation Technologies
Advancements in hydrogen generation, such as through the hydrolysis of sodium borohydride, showcase the chemical processes and applications that might be related to or informed by the synthesis and reactions of compounds like H-Orn(Boc)-Obzl HCl (Abdelhamid, 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWKMTIMRDZGDH-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Orn(Boc)-OBzl.HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)










![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309203.png)